![molecular formula C8H4Br2F4 B2390094 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide CAS No. 2090283-06-8](/img/structure/B2390094.png)
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide (5-BF3MBB) is an organobromide compound that is widely used in various scientific research applications. It is an important reagent for organic synthesis, as it can be used to synthesize a variety of compounds. 5-BF3MBB has also been used in the synthesis of biologically active molecules such as peptides and proteins. In addition, it is a useful reagent in the synthesis of polymers and other materials.
Scientific Research Applications
- BFB is commonly used in free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it generates a succinimidyl radical that selectively abstracts a hydrogen atom from the benzylic position of an aromatic ring. This process leads to the formation of a benzylic bromide, which can serve as a versatile intermediate in further synthetic steps .
- BFB plays a crucial role in the preparation of flocoumafen, a potent anticoagulant rodenticide. Flocoumafen is used to control rodent populations in various settings, including agriculture and pest management .
Free Radical Bromination and Benzylic Position Reactions
Synthesis of Flocoumafen
Chemical Synthesis and Functional Group Transformations
Mechanism of Action
Target of Action
Benzyl bromides are generally known to be versatile intermediates in organic synthesis, often used in nucleophilic substitution reactions .
Mode of Action
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon in the benzyl bromide . This results in the bromine atom being displaced and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
Benzyl bromides are often used in the synthesis of various organic compounds, suggesting that they may play a role in the synthesis or modification of bioactive compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
properties
IUPAC Name |
5-bromo-1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-5(10)2-6(7(4)11)8(12,13)14/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHZKBZVXLUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide |
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